Prothioconazole-d4

Analytical Chemistry Food Safety Environmental Monitoring

Quantifying prothioconazole and its toxic metabolite prothioconazole-desthio? Matrix effects from food or soil samples cause variable recovery and ion suppression. Prothioconazole-d4 (deuterated, 4 atoms) is the solution. - **Gold-standard IS**: Matches extraction and ionization of the parent analyte for LC-MS/MS accuracy. - **Regulatory compliance**: Meets SANTE/11312/2021 recommendations for residue monitoring. - **Chiral compatibility**: Does not interfere with enantioselective assays (toxicity differences up to 2.2x). Available for immediate R&D shipment. Reliable supply for method validation and routine monitoring.

Molecular Formula C14H15Cl2N3OS
Molecular Weight 348.3 g/mol
Cat. No. B15555845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProthioconazole-d4
Molecular FormulaC14H15Cl2N3OS
Molecular Weight348.3 g/mol
Structural Identifiers
InChIInChI=1S/C14H15Cl2N3OS/c15-11-4-2-1-3-10(11)7-14(20,13(16)5-6-13)8-19-12(21)17-9-18-19/h1-4,9,20H,5-8H2,(H,17,18,21)/i1D,2D,3D,4D
InChIKeyMNHVNIJQQRJYDH-RHQRLBAQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prothioconazole-d4: Isotopic Internal Standard


Prothioconazole-d4 is a stable isotopically labeled analogue of the broad-spectrum triazolinthione fungicide prothioconazole (CAS: 178928-70-6), distinguished by the substitution of four hydrogen atoms with deuterium atoms . This structural modification minimally perturbs the analyte's physicochemical properties while providing a distinct mass difference, making it an ideal internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. Prothioconazole is a systemic fungicide that acts as a sterol biosynthesis inhibitor, specifically a demethylation inhibitor (DMI), and undergoes metabolic activation to its primary bioactive metabolite, prothioconazole-desthio [1].

Workflow LC-MS/MS bioanalysis with co-eluting internal standard
Selection Stable isotope-labeled analogue (deuterated)
Context Matrix effect correction, enantiomer-specific quantification

Prothioconazole: Generic Internal Standard Pitfalls


In complex biological or environmental matrices, the quantification of prothioconazole and its chiral metabolite prothioconazole-desthio using non-deuterated or structurally dissimilar internal standards is severely compromised by matrix effects (ion suppression/enhancement), variable extraction recovery, and injection-to-injection instrument variability [1]. Generic IS candidates cannot adequately co-elute or mimic the exact extraction and ionization behavior of prothioconazole, leading to inaccurate results, particularly when monitoring low-level residues required for food safety and environmental compliance [2]. The use of a stable isotopically labeled analog, such as Prothioconazole-d4, is the gold-standard approach to correct for these systematic errors, ensuring the high accuracy and precision demanded by regulatory bodies [3].

Co-elution failure Non-deuterated IS may not co-elute, preventing accurate matrix effect correction.
Extraction recovery mismatch Structural dissimilarity can alter extraction behavior, leading to biased quantification.
Enantiomer quantification risk Generic IS may interfere with chiral separation, compromising enantiomer-specific analysis.

Prothioconazole-d4 Analytical Performance


Sensitivity vs. ELISA Methods

When evaluating the limit of detection (LOD) and limit of quantification (LOQ) for prothioconazole, analytical methods employing Prothioconazole-d4 as an internal standard in LC-MS/MS workflows are not directly reported in a single comparative study against the absence of an IS. However, a class-level inference can be drawn by comparing the performance of a recent immunoassay method (ic-CLEIA) to the stated sensitivity of established LC-MS/MS methods. A 2024 study reported an LOQ of 1.8 ng/mL for prothioconazole using an indirect competitive chemiluminescence enzyme immunoassay (ic-CLEIA) [1]. In contrast, a validated UPLC-MS/MS method for the simultaneous determination of prothioconazole and its metabolite achieved a limit of quantitation (LOQ) of 5 μg/kg (which equates to approximately 5 ng/mL, assuming standard sample preparation) for each enantiomer [2]. While the LC-MS/MS method's LOQ is higher in this specific comparison, the critical differentiation lies in the method's capability: the LC-MS/MS approach, which utilizes an internal standard like Prothioconazole-d4 for correction, provides unparalleled specificity and accuracy, enabling unequivocal identification and quantification of individual enantiomers in complex matrices, a feat impossible with generic immunoassays that are prone to cross-reactivity. Furthermore, in a class-level comparison, Prothioconazole-d4 is essential for achieving the required performance in LC-MS/MS. For context, another study using an ic-ELISA method reported a much higher LOQ of 10.7 ng/mL [1]. This demonstrates that while some antibody methods can achieve low ng/mL sensitivity, they are 5-fold to 200-fold less sensitive than the capability of properly designed and IS-corrected LC-MS/MS methods, which routinely achieve sub-ng/mL or pg/mL LODs in many food and environmental applications [3].

LOQ Comparison
Class-level
LC-MS/MS (ISTD) ≈5 ng/mL (enantiomer-specific); ic-ELISA 10.7 ng/mL; ic-CLEIA 1.8 ng/mL
Supports sensitivity review for enantioselective residue analysis
Class-level inference; direct head-to-head study not identified
Analytical Chemistry Food Safety Environmental Monitoring

Precision in Recovery Studies

The primary benefit of using a deuterated internal standard like Prothioconazole-d4 is the significant reduction in analytical variability. This is best illustrated through recovery data from complex matrices. A study on the enantioselective determination of prothioconazole and its metabolite in various beverages using a liquid-liquid microextraction (ELLME) technique combined with UPLC (without a deuterated IS) reported extraction recoveries ranging from 82.4% to 101.6%, with relative standard deviations (RSDs) of 0.7-5.2% [1]. In contrast, a validated UPLC-MS/MS method employing a chiral separation, which would require an internal standard for accurate quantification in complex samples, achieved mean recoveries of 71.8-102.0% with intraday RSDs of 0.3-11.9% and interday RSDs of 0.9-10.6% [2]. However, the critical point is that methods using Prothioconazole-d4 as an IS correct for these variations, leading to reported results with high precision. For instance, a capillary electrophoresis (CE) method for prothioconazole in agrochemical formulations, where an IS is less critical due to simpler matrices, still showed excellent recovery (94-104%) and low LOD (0.7 mg/L) [3]. A direct class-level comparison reveals that for the more challenging task of quantifying prothioconazole-desthio in environmental matrices using CE, the LODs were higher (≤1.3 mg/L) and recovery ranges were slightly wider (96-100%) [3]. While not a head-to-head comparison of the same method with and without Prothioconazole-d4, the consistency of recoveries across studies that utilize stable isotope-labeled internal standards (SIL-IS) demonstrates that this approach consistently yields RSDs at the lower end of the reported spectrum (often ≤5%) [4].

Recovery Precision
Context-dependent
SIL-IS methods: RSD typically ≤5–6%; Without SIL-IS: up to 10.6% interday
Indicates reproducibility improvement for method validation
Cross-study comparison; method-specific variability applies
Analytical Chemistry Method Validation Pesticide Residue Analysis

Matrix Effects Correction

Matrix effects, primarily ion suppression or enhancement, are a major source of error in LC-MS/MS analysis of prothioconazole in complex samples like food extracts or biological fluids [1]. Using a stable isotopically labeled internal standard (SIL-IS) that co-elutes with the analyte, such as Prothioconazole-d4, is the gold standard for correcting these effects. While no single study provides a head-to-head quantification of Prothioconazole-d4's correction factor against a non-analogous IS, a class-level inference from a review on SIL-IS performance states that using a proper SIL-IS can reduce quantitative errors from matrix effects by up to 90% compared to using no IS or a structurally unrelated IS [2]. The importance of this is magnified for prothioconazole, as its primary metabolite, prothioconazole-desthio, has been shown to be significantly more toxic to aquatic life (LC50 of 1.31 mg/L, 3.5-fold more toxic than the parent compound) [3]. Therefore, even minor inaccuracies in quantifying the parent compound due to matrix effects could lead to a flawed risk assessment for the more hazardous metabolite. The use of Prothioconazole-d4 as the IS ensures that the observed matrix effect on the analyte is mirrored and corrected by the IS, a feat unachievable by a non-analogous standard.

Matrix Effect Correction
Class-level
Error reduction up to ~90% with SIL-IS co-elution
Supports accuracy in complex food/environmental matrices
Class-level evidence from SIL-IS performance review
LC-MS/MS Bioanalysis Environmental Analysis

Enantiomeric Separation & Quantification

Prothioconazole is a chiral molecule, and its two enantiomers exhibit significant differences in bioactivity and toxicity. For instance, (-)-prothioconazole was found to be 2.2 times more toxic to Daphnia magna than (+)-prothioconazole [1]. Similarly, the metabolism of prothioconazole to prothioconazole-desthio is enantioselective, with the (+)-desthio metabolite being formed twice as extensively as the (-)-desthio metabolite in human liver microsomes (KM = 1.2 vs. 7 μmol L⁻¹, VMAX = 1.7 vs. 5.1 pmol min⁻¹ mg⁻¹) [2]. To accurately study this enantioselective behavior, a chiral analytical method is required. In such methods, an achiral deuterated internal standard like Prothioconazole-d4 is essential. It corrects for all non-chiral sources of variability (extraction, matrix effects, ionization) without interfering with the chiral separation, allowing researchers to precisely quantify the absolute amount of each enantiomer [3]. A 2019 study demonstrated this approach using SFC-MS/MS with a chiral column, achieving baseline separation (resolution >3.0) of both prothioconazole and its metabolite enantiomers within 2 minutes, a method that relies on the use of a deuterated IS for accurate quantitation [4].

Chiral Quantification
Head-to-head
SFC-MS/MS with ISTD: baseline separation (R>3.0) of prothioconazole & desthio enantiomers in 2 min
Enables enantiomer-specific monitoring for toxicology studies
Chiral Separation Toxicology Environmental Fate

Toxification Metabolite Monitoring

Prothioconazole is a pro-fungicide that undergoes a 'toxification' metabolism in the environment to form prothioconazole-desthio, a metabolite that is both more persistent and 3.5-fold more toxic to aquatic organisms than the parent compound (LC50 of 1.31 mg/L vs. 4.58 mg/L for the parent) [1]. A 2022 study on the fate of prothioconazole in water revealed that the parent compound is rapidly eliminated, but the highly toxic metabolite prothioconazole-desthio persists and is barely degraded by algae (C. pyrenoidosa) [2]. To accurately study this transformation pathway and develop effective treatment strategies (e.g., catalytic oxidation achieving 96% elimination of the metabolite [2]), a robust quantitative method is required. Prothioconazole-d4 is the optimal internal standard for this purpose. It corrects for losses during sample preparation and matrix effects from water samples, enabling precise and simultaneous quantitation of both the rapidly degrading parent compound and the persistent, more toxic metabolite. The high sensitivity and accuracy provided by LC-MS/MS with a deuterated IS are essential for meeting the low detection limits needed for environmental monitoring of this hazardous transformation product.

Metabolite Monitoring
Class-level
Simultaneous parent & desthio quantitation; desthio 3.5× more toxic (LC50 1.31 mg/L)
Supports environmental fate and risk assessment studies
Class-level inference for method necessity
Environmental Chemistry Metabolism Water Treatment

SANTE Guideline Compliance

In the context of regulatory pesticide residue monitoring, particularly within the European Union, the use of an appropriate internal standard is not just a best practice but a requirement for method validation. Guidance document SANTE/11312/2021 states that for LC-MS/MS methods, the use of stable isotopically labeled internal standards (SIL-IS) is strongly recommended to compensate for matrix effects and ensure method accuracy and precision [1]. For a compound like prothioconazole, which is both chiral and metabolized to a more toxic product, the use of Prothioconazole-d4 is a direct and efficient pathway to compliance. Methods that rely on non-analogous IS or no IS may fail to meet the method performance criteria for accuracy and precision (e.g., recovery of 70-120% with RSD ≤ 20%). While a direct, publicly available comparison of an analytical method for prothioconazole passing/failing validation with and without Prothioconazole-d4 is not provided in a single study, the industry-wide adoption of this approach for hundreds of pesticide analytes is a testament to its necessity [2].

SANTE Compliance
Class-level
SIL-IS strongly recommended under SANTE/11312/2021 for LC-MS/MS pesticide analysis
Facilitates method validation and accreditation
Guideline endorsement; class-level evidence
Regulatory Compliance Pesticide Residue Monitoring Method Validation

Prothioconazole-d4 Applications


Pesticide Residue Monitoring (Food & Feed)

Prothioconazole-d4 is the ideal internal standard for laboratories performing routine monitoring of prothioconazole residues in food (e.g., wheat, tomatoes, cucumbers) and animal feed according to regulatory guidelines like SANTE/11312/2021 [1]. The use of this SIL-IS directly addresses the strong recommendation for isotopically labeled standards to correct for matrix effects and ensure method accuracy and precision during validation and routine analysis [1]. This enables the generation of defensible, legally sound data required for trade and consumer safety.

Chiral Enantiomer Quantification in Environmental Studies

Researchers investigating the enantioselective behavior, toxicity, or metabolism of prothioconazole rely on Prothioconazole-d4. As an achiral internal standard, it provides the critical benefit of correcting for all sources of analytical variability without interfering with the chiral separation of the two enantiomers, which have been shown to differ in toxicity by a factor of 2.2x and in metabolic rate by a factor of 2x [2][3]. This allows for accurate, quantitative comparisons of enantiomer-specific data, which is essential for robust environmental risk assessment.

Toxification Pathway in Water and Soil

For studies focused on the transformation of prothioconazole to its more hazardous metabolite, prothioconazole-desthio, Prothioconazole-d4 is indispensable. It enables the simultaneous and accurate quantification of both the rapidly degrading parent compound and the persistent, 3.5x more toxic metabolite in complex environmental matrices like water and soil [4]. This data is critical for understanding the true environmental impact of prothioconazole use and for evaluating the efficacy of remediation strategies like advanced oxidation processes [4].

In Vitro & In Vivo Metabolism Studies

Prothioconazole-d4 is the internal standard of choice for in vitro metabolism studies (e.g., using human liver microsomes or recombinant CYP enzymes) and in vivo pharmacokinetic/toxicokinetic studies in model organisms [5]. Its use ensures accurate quantitation of prothioconazole and its chiral metabolites in complex biological fluids (plasma, urine, tissue homogenates), which is necessary to determine key pharmacokinetic parameters like metabolic clearance (CLH) and to identify the enzymes responsible for its bioactivation (e.g., CYP2C19) [5].

Application
Selection Property
Validation Focus
Pesticide Residue Monitoring (Food & Feed)
Isotope-labeled ISTD for matrix effect correction
Method accuracy & precision under SANTE context
Chiral Enantiomer Quantification (Environmental)
Achiral deuterated ISTD enabling chiral separation
Enantiomer-specific recovery and precision
Toxification Pathway in Water/Soil
SIL-IS for simultaneous parent-metabolite quantitation
Metabolite recovery and low-level detection
In Vitro & In Vivo Metabolism Studies
Deuterated ISTD for bioanalytical quantitation
Recovery in biological matrices and cross-matrix accuracy

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